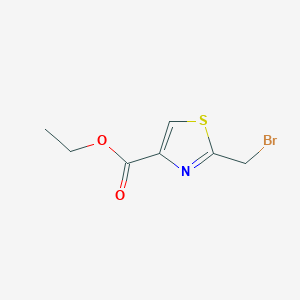

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVYKGHESZRJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453108 | |

| Record name | Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78502-71-3 | |

| Record name | Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate, a key intermediate in modern medicinal chemistry. The information presented is intended to empower researchers with the technical knowledge required for its effective utilization in drug discovery and development.

Core Chemical Properties

This compound is a substituted thiazole derivative featuring a reactive bromomethyl group at the 2-position and an ethyl ester at the 4-position. This unique arrangement of functional groups makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂S | |

| Molecular Weight | 250.11 g/mol | |

| CAS Number | 78502-71-3 | |

| Appearance | White to light orange to light brown powder (for related compounds) | |

| Predicted Boiling Point | 290.8±20.0 °C | |

| Predicted Density | 1.602±0.06 g/cm³ |

Synonyms:

-

ethyl 2-(bromomethyl)thiazole-4-carboxylate

-

2-Bromomethyl-4-thiazolecarboxylic acid, ethyl ester

-

4-Thiazolecarboxylic acid, 2-(bromomethyl)-, ethyl ester[1]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is typically achieved through a multi-step process, culminating in the selective bromination of a 2-methylthiazole precursor. The overall synthetic strategy is outlined below.

Caption: Synthetic workflow for this compound.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The foundational thiazole ring is constructed via the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide (thiourea) with an α-haloketone (ethyl bromopyruvate).

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine thiourea (1.0 eq) and ethyl bromopyruvate (1.0 eq) in ethanol.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield Ethyl 2-amino-1,3-thiazole-4-carboxylate.[2][3]

Step 2: Conversion to Ethyl 2-methyl-1,3-thiazole-4-carboxylate

The amino group at the 2-position is then replaced with a methyl group. This transformation can be accomplished through a Sandmeyer-type reaction, although specific reagents and conditions may vary.

Step 3: Radical Bromination of the 2-Methyl Group

The final and critical step is the selective bromination of the methyl group at the 2-position. This is a radical substitution reaction, for which N-Bromosuccinimide (NBS) is the reagent of choice due to its ability to provide a low, constant concentration of bromine, thus favoring allylic/benzylic-type bromination over addition to the thiazole ring.

Experimental Protocol (Representative):

-

To a solution of Ethyl 2-methyl-1,3-thiazole-4-carboxylate in a suitable anhydrous solvent (e.g., carbon tetrachloride or 1,2-dichloroethane), add N-bromosuccinimide (1.0-1.1 equivalents).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can also be initiated by UV irradiation.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Mechanistic Insights

The primary site of reactivity for this compound is the bromomethyl group. The bromine atom is a good leaving group, and the adjacent thiazole ring stabilizes the resulting carbocation intermediate, making the compound highly susceptible to nucleophilic substitution reactions.[4]

Caption: Nucleophilic substitution at the bromomethyl group.

This reactivity makes it an excellent electrophile for the introduction of the thiazole moiety into a wide range of molecules. Common nucleophiles that readily react with this substrate include:

-

Amines (Primary and Secondary): To form 2-(aminomethyl)thiazole derivatives.

-

Thiols: To generate 2-(thiomethyl)thiazole derivatives.[4]

-

Alcohols and Phenols: To produce 2-(alkoxymethyl)- or 2-(phenoxymethyl)thiazole derivatives.

-

Carboxylates: To form ester linkages.

The choice of reaction conditions (solvent, temperature, and base) will depend on the nucleophilicity of the reacting partner and the desired outcome.

Applications in Drug Discovery and Development

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of pharmacologically active compounds. This compound serves as a crucial intermediate in the synthesis of complex drug molecules.

Key Intermediate in the Synthesis of Febuxostat

A prominent application of this compound is in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout. In the synthesis of Febuxostat and its analogues, the bromomethylthiazole core is reacted with various nucleophiles to build the final drug structure.

Spectroscopic Characterization (Representative Data)

¹H NMR (Predicted):

-

Thiazole proton (H-5): A singlet typically in the region of δ 8.0-8.5 ppm.

-

Bromomethyl protons (-CH₂Br): A singlet around δ 4.5-5.0 ppm.

-

Ethyl ester protons (-OCH₂CH₃): A quartet around δ 4.3-4.5 ppm and a triplet around δ 1.3-1.5 ppm.

¹³C NMR (Predicted):

-

Carbonyl carbon (C=O): In the range of δ 160-165 ppm.

-

Thiazole carbons (C-2, C-4, C-5): Between δ 120-170 ppm.

-

Bromomethyl carbon (-CH₂Br): Around δ 30-35 ppm.

-

Ethyl ester carbons (-OCH₂CH₃): Approximately δ 61 ppm and δ 14 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.

-

C=N and C=C stretches (thiazole ring): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-Br stretch: In the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the bromine atom, the ethyl group, and the ethoxycarbonyl group.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. The compound is expected to be an irritant to the skin, eyes, and respiratory tract.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered on the bromomethyl group, allows for the straightforward introduction of the thiazole moiety into a wide array of molecular scaffolds. A thorough understanding of its synthesis and chemical properties, as outlined in this guide, is essential for its effective application in the development of novel therapeutic agents.

References

-

PrepChem. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]

-

Chem-Space. (n.d.). Ethyl 2-(bromomethyl)thiazole-4-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role and Rationale for Structural Verification

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate (CAS No: 78502-71-3) is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive bromomethyl group at the 2-position and an ethyl ester at the 4-position of the thiazole core, renders it a versatile intermediate for the synthesis of more complex molecular architectures.[2] The thiazole ring itself is a privileged scaffold found in numerous pharmaceuticals, including antibiotics and anti-inflammatory agents.[3][4]

Given its role as a precursor, unambiguous confirmation of its structure is not merely an academic exercise but a critical checkpoint for quality control in any synthetic workflow. The presence of isomers or residual starting materials could drastically alter the outcome of subsequent reactions and the biological activity of the final product. This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound, grounded in the principles of spectroscopic analysis. We will explore not just the "how" but the "why" behind each analytical step, creating a self-validating system for structural confirmation.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Environments

Expertise & Experience: ¹H NMR allows us to "see" the distinct types of protons in the molecule. By analyzing their chemical shift, integration (the area under the peak), and multiplicity (splitting pattern), we can piece together the molecular fragments. For a molecule like this compound, we expect four unique proton signals.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is "invisible" in ¹H NMR and prevents a large solvent signal from obscuring the analyte peaks.

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0 ppm, providing a reference point for all other chemical shifts.

-

Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation & Expected Results:

The expected ¹H NMR spectrum will show four distinct signals, each corresponding to a unique proton environment in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (Ethyl) | ~1.4 | Triplet (t) | 3H | The methyl protons are adjacent to a -CH₂- group (2 protons). Following the n+1 rule, their signal is split into a triplet (2+1=3). |

| -O-CH₂- (Ethyl) | ~4.4 | Quartet (q) | 2H | These methylene protons are adjacent to a -CH₃ group (3 protons), splitting their signal into a quartet (3+1=4). The downfield shift is due to the deshielding effect of the adjacent oxygen atom. |

| -CH₂-Br (Bromomethyl) | ~4.8 | Singlet (s) | 2H | These methylene protons have no adjacent protons, so their signal is a singlet. The significant downfield shift is caused by the electronegative bromine atom and the electron-withdrawing thiazole ring. |

| C5-H (Thiazole) | ~8.2 | Singlet (s) | 1H | This proton is attached to the aromatic thiazole ring and has no adjacent protons, resulting in a singlet. Its position in the aromatic region is characteristic of heterocyclic protons. |

Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule. While standard ¹³C NMR does not show splitting (due to proton decoupling), it is invaluable for confirming the total number of carbons and identifying key functional groups like carbonyls. For this molecule, we expect to see seven distinct carbon signals.

Experimental Protocol: The sample preparation is identical to that for ¹H NMR. The experiment is run in a proton-decoupled mode to ensure that each unique carbon appears as a single sharp line, simplifying the spectrum.

Data Interpretation & Expected Results:

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (Ethyl) | ~14 | This is a typical chemical shift for an aliphatic methyl carbon in an ethyl ester. |

| -CH₂-Br (Bromomethyl) | ~30 | The carbon is shifted downfield by the attached bromine atom. |

| -O-CH₂- (Ethyl) | ~62 | The adjacent oxygen atom strongly deshields this carbon, moving it significantly downfield. |

| C5 (Thiazole) | ~128 | Aromatic carbon atom of the thiazole ring. |

| C4 (Thiazole) | ~145 | The carbon atom attached to the electron-withdrawing carboxylate group. |

| C2 (Thiazole) | ~155 | The carbon atom attached to the bromomethyl group and flanked by two heteroatoms (N and S). |

| C=O (Ester) | ~161 | The carbonyl carbon of the ester group, typically found in this highly deshielded region. |

Part 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Trustworthiness: Mass spectrometry is a destructive technique that provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data serves as a powerful cross-validation of the molecular formula derived from NMR.

Experimental Protocol:

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer.

-

Ionization: A soft ionization technique like Electrospray Ionization (ESI) is often preferred as it typically keeps the molecule intact, allowing for clear observation of the molecular ion. Electron Impact (EI) is a harder technique that induces more fragmentation.

-

Detection: The instrument separates ions based on their mass-to-charge ratio (m/z) and detects their abundance.

Data Interpretation & Expected Results:

-

Molecular Ion Peak: The molecular formula is C₇H₈BrNO₂S, with a molecular weight of approximately 250.11 g/mol .[1] A key feature to look for is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum should show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2). This is a definitive signature for a monobrominated compound.

-

Fragmentation Analysis: The fragmentation pattern provides a "fingerprint" of the molecule's structure. Key fragments can confirm the presence of the ethyl ester and bromomethyl groups.

Caption: Plausible fragmentation pathways in Mass Spectrometry.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Authoritative Grounding: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is excellent for quickly confirming the presence of key groups like carbonyls and aromatic rings, which aligns with data from established studies on thiazole derivatives.[5][6][7]

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid mixed with potassium bromide (KBr) to form a thin pellet, or by using an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of the solid sample with minimal preparation.

-

Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting plot shows transmittance (or absorbance) versus wavenumber (cm⁻¹).

Data Interpretation & Expected Results:

The IR spectrum provides a quick checklist for the expected functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100 | C-H Stretch | Thiazole Ring | Confirms the presence of the aromatic C-H bond. |

| ~2980 | C-H Stretch | Ethyl & Bromomethyl | Confirms the presence of aliphatic C-H bonds. |

| ~1720 | C=O Stretch | Ester Carbonyl | A very strong, sharp absorption that is highly characteristic of the ester functional group. [7] |

| ~1540 | C=N Stretch | Thiazole Ring | Characteristic stretching vibration for the imine bond within the thiazole ring.[5][6] |

| ~1480 | C=C Stretch | Thiazole Ring | Aromatic ring skeletal vibration.[5][6] |

| ~1250 | C-O Stretch | Ester | Confirms the C-O single bond of the ester group. |

| < 700 | C-Br Stretch | Bromomethyl | The carbon-bromine bond vibration typically appears in the fingerprint region. |

Part 4: Integrated Analysis - The Self-Validating Workflow

The true power of structure elucidation lies not in any single technique, but in the convergence of data from all of them. Each experiment provides a piece of the puzzle, and they must all fit together to form a coherent and unambiguous picture of the molecule. This integrated approach forms a self-validating system.

-

Hypothesis: The proposed structure is this compound.

-

NMR Confirmation: ¹H and ¹³C NMR data must account for every proton and carbon in the proposed structure, with chemical shifts, integrations, and multiplicities consistent with their chemical environments.

-

MS Validation: The mass spectrum must show a molecular ion peak corresponding to the exact mass of C₇H₈BrNO₂S, complete with the characteristic 1:1 isotopic pattern for bromine.

-

IR Corroboration: The IR spectrum must confirm the presence of the key functional groups (ester C=O, aromatic C=C/C=N) identified by NMR.

Sources

- 1. This compound [cymitquimica.com]

- 2. Ethyl 2-(bromomethyl)thiazole-5-carboxylate | 173089-24-2 | Benchchem [benchchem.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate is a pivotal heterocyclic building block in the fields of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive bromomethyl group and an electron-withdrawing thiazole-4-carboxylate moiety, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, reactivity profile, and significant applications, particularly in the landscape of modern drug discovery. The content herein is curated to provide researchers and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this compound in their work.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of biologically active molecules and approved therapeutics, including antibiotics, kinase inhibitors, and central nervous system agents.[1][2] The inherent chemical properties of the thiazole ring system allow for diverse interactions with biological targets, making it an attractive framework for the design of novel pharmaceuticals.[3] this compound emerges as a particularly valuable derivative, offering a reactive handle—the bromomethyl group—for facile elaboration and diversification. This guide will delve into the core characteristics of this compound, providing a foundational understanding for its strategic deployment in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in experimental work. The key properties of this compound are summarized below.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 78502-71-3 | [4][5] |

| Molecular Formula | C7H8BrNO2S | [4][5] |

| Molecular Weight | 250.11 g/mol | [4][5] |

| Appearance | Data not available | |

| Purity | ≥95% | [5] |

Spectroscopic Data

Synthesis and Purification

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The following protocol is a representative synthesis, though variations exist in the literature.

Synthetic Pathway Overview

The synthesis of the target compound typically involves the bromination of the corresponding 2-methylthiazole precursor. A common synthetic route starts from more readily available starting materials and proceeds through the formation of the thiazole ring.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This initial step involves the well-established Hantzsch thiazole synthesis.

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-bromopyruvate and thiourea in a suitable solvent such as ethanol.[7]

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

The precipitated product, Ethyl 2-amino-1,3-thiazole-4-carboxylate, is collected by filtration, washed with water, and dried.[8]

Step 2: Synthesis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate

This step employs a Sandmeyer-type reaction to replace the amino group with a bromine atom.

-

Suspend Ethyl 2-amino-1,3-thiazole-4-carboxylate in an aqueous solution of hydrobromic acid.[9]

-

Cool the mixture in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Carefully add the diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid.

-

Stir the reaction mixture at room temperature, monitoring by TLC.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 2-bromo-1,3-thiazole-4-carboxylate.[9]

Step 3: Synthesis of this compound

The final step involves the radical bromination of the methyl group at the 2-position. This requires a precursor that is not detailed in the previous steps, Ethyl 2-methyl-1,3-thiazole-4-carboxylate. The synthesis would proceed as follows:

-

Dissolve Ethyl 2-methyl-1,3-thiazole-4-carboxylate in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture under irradiation with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The bromomethyl group is a potent alkylating agent, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of the thiazolylmethyl moiety into various molecular frameworks.[1]

Caption: General scheme for nucleophilic substitution at the bromomethyl group.

Common nucleophiles that can be employed include:

-

Amines: To form secondary or tertiary amines, which are common structural motifs in pharmaceuticals.

-

Alcohols and Phenols: To generate ether linkages.

-

Thiols: To produce thioethers.

-

Carboxylates: To form ester linkages.

-

Cyanide: To introduce a nitrile group, which can be further elaborated.

The thiazole ring itself is an electron-withdrawing group, which can influence the reactivity of the ester functionality. However, the primary site of reaction under most conditions is the highly reactive bromomethyl group.

Applications in Drug Discovery and Development

The versatility of this compound as a synthetic intermediate has led to its use in the development of a range of therapeutic agents. The thiazole core is a key component of many compounds with diverse biological activities.

As a Building Block for Bioactive Molecules

This compound serves as a crucial precursor for the synthesis of more complex molecules with potential therapeutic applications. For example, it can be utilized in the synthesis of:

-

Factor Xa Inhibitors: Thiazole-4-carbonyl piperazine derivatives have been synthesized using related thiazole intermediates for anticoagulant therapies.[9]

-

Anticancer Agents: The thiazole scaffold is present in numerous kinase inhibitors and other anticancer drugs. The ability to easily modify the 2-position of the thiazole ring via the bromomethyl handle allows for the exploration of structure-activity relationships in the development of new oncology treatments.[1][10]

-

Antibacterial Agents: The thiazole ring is a component of some antibiotics, and derivatives of this compound could be used to generate novel antibacterial agents.[11]

-

APJ Receptor Agonists: Related thiazole intermediates have been used in the synthesis of APJ receptor agonists, which have potential applications in cardiovascular diseases.[12]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

Hazard Identification

While specific GHS hazard statements for this exact compound are not universally available, related brominated thiazole derivatives are known to be irritants. For example, Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate is known to cause skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[13] It is prudent to handle this compound with similar precautions.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[14]

Storage Recommendations

-

Temperature: Store in a cool, dark place. Some suppliers recommend storage in a freezer at temperatures under -20°C to maintain long-term stability.[15]

-

Inert Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[15]

-

Container: Keep the container tightly sealed.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, centered on the versatile bromomethyl group, provides a reliable entry point for the construction of a diverse array of complex molecules. For researchers and drug development professionals, a comprehensive understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the quest for novel therapeutics. The insights and protocols detailed in this guide serve as a foundational resource for the effective and safe utilization of this important chemical building block.

References

-

PubChem. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. [Link]

-

PubChem. Ethyl 2-bromo-1,3-thiazole-4-carboxylate. [Link]

-

CP Lab Safety. Ethyl 2-(bromomethyl)thiazole-4-carboxylate, min 95%, 100 mg. [Link]

-

PubChem. Ethyl 2-methyl-1,3-thiazole-4-carboxylate. [Link]

-

PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]

-

LookChem. Cas 131654-56-3,2-Bromomethylthiazole. [Link]

- Google Patents. CN113461635A - 4- (2-chloroethyl)

-

Georganics. Ethyl 2-aminothiazole-4-carboxylate - High purity. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

ResearchGate. Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. [Link]

-

ResearchGate. Theoretical studies on the reactivity of thiazole derivatives. [Link]

Sources

- 1. 2-(Bromomethyl)thiazole|CAS 131654-56-3|RUO [benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C7H9NO2S | CID 293353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. lookchem.com [lookchem.com]

- 12. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]

- 13. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. bldpharm.com [bldpharm.com]

An In-Depth Technical Guide to Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural features, particularly the reactive bromomethyl group attached to a stable thiazole core, make it a versatile synthon for the construction of complex molecular architectures with significant therapeutic potential. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its burgeoning role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation.

Core Molecular Attributes

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrNO₂S | [1] |

| Molecular Weight | 250.11 g/mol | [1] |

| CAS Number | 78502-71-3 | [1] |

| Appearance | White to light orange to light brown powder | |

| Purity | Typically ≥95-97% | [1] |

| Storage Conditions | Store in a freezer at -20°C in a dark, inert atmosphere |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route involves the initial formation of a thiazole ring, followed by functionalization of the methyl group at the 2-position.

Step 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate (Precursor)

The synthesis typically begins with the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.

Caption: General workflow for the Hantzsch synthesis of the precursor.

Experimental Protocol:

-

To a solution of thioacetamide in ethanol, add ethyl bromopyruvate dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield Ethyl 2-methyl-1,3-thiazole-4-carboxylate.

Causality: The Hantzsch synthesis is a robust and well-established method for constructing the thiazole ring. The reaction proceeds via a condensation reaction between the thioamide and the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its suitable boiling point for reflux conditions.

Step 2: Bromination of the Methyl Group

The key reactive handle, the bromomethyl group, is introduced in the second step via a radical substitution reaction.

Caption: Workflow for the bromination of the precursor to the final product.

Experimental Protocol:

-

Dissolve Ethyl 2-methyl-1,3-thiazole-4-carboxylate in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Add N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux under an inert atmosphere. The reaction is typically initiated by light.

-

Monitor the reaction progress by TLC or ¹H NMR.

-

After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.

-

The filtrate is washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Causality: This step utilizes a free-radical chain reaction. The initiator generates radicals that abstract a hydrogen atom from the methyl group of the thiazole, forming a resonance-stabilized benzylic-like radical. This radical then reacts with NBS to form the desired brominated product and a succinimidyl radical, which continues the chain reaction. The use of NBS is advantageous as it provides a low, constant concentration of bromine, minimizing side reactions.

Applications in Drug Discovery: A Gateway to Targeted Protein Degradation

The primary utility of this compound in modern drug discovery lies in its role as a versatile linker component in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[3][4][5][6]

A typical PROTAC consists of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3][4][6] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4][6]

Caption: The structure of a PROTAC and its mechanism of action.

The reactive bromomethyl group of this compound provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand via nucleophilic substitution reactions. The thiazole ring itself offers a rigid and metabolically stable scaffold that can be further functionalized to optimize the linker's length, rigidity, and solubility – all critical parameters for achieving potent and selective protein degradation.

Spectroscopic Data (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (bromomethyl) | ~4.5 - 5.0 | s (singlet) |

| -CH- (thiazole ring) | ~8.0 - 8.5 | s (singlet) |

| -O-CH₂- (ethyl ester) | ~4.2 - 4.4 | q (quartet) |

| -CH₃ (ethyl ester) | ~1.2 - 1.4 | t (triplet) |

Note: This is a predicted spectrum and actual values may vary. Experimental verification is essential.

Safety and Handling

As a reactive alkylating agent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements (Anticipated):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. An SDS for this compound can be downloaded from suppliers such as CymitQuimica.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in contemporary drug discovery. Its well-defined structure and reactive functionality make it an ideal building block for constructing sophisticated molecules, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists aiming to leverage its potential in developing next-generation therapeutics.

References

-

Tustin, G. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

-

Gadd, M. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed, 2020 Oct 30;1(5):273-312. [Link]

-

Kim, J., & Lee, J. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. ChemMedChem, e202400326. [Link]

-

Li, K., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-28. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. PROTAC Linkers | BroadPharm [broadpharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

A Comprehensive Spectroscopic and Methodological Guide to Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group and an ethyl ester moiety on a stable thiazole core, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The thiazole ring itself is a privileged scaffold, present in numerous FDA-approved drugs, owing to its ability to engage in a variety of biological interactions. Understanding the precise structural and electronic properties of this compound through spectroscopic analysis is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the spectral data of this compound, offering insights into the interpretation of its NMR, mass spectrometry, and infrared spectra, alongside the methodologies for their acquisition.

Chemical Structure and Properties [1][2]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 78502-71-3 |

| Molecular Formula | C₇H₈BrNO₂S |

| Molecular Weight | 250.11 g/mol |

| Purity | Typically ≥95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Singlet | 1H | H-5 (thiazole) | The lone proton on the electron-deficient thiazole ring is expected to be significantly deshielded and appear at a high chemical shift. |

| ~4.8 | Singlet | 2H | -CH₂Br | The methylene protons adjacent to the electronegative bromine atom and the thiazole ring are deshielded. The absence of adjacent protons results in a singlet. |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ | These methylene protons are adjacent to an oxygen atom and a methyl group, resulting in a downfield shift and a quartet splitting pattern (n+1 rule, 3+1=4). |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons are split by the adjacent methylene group into a triplet (n+1 rule, 2+1=3). |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters on a 400 or 500 MHz spectrometer are typically sufficient.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative proton ratios.

Sources

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have rendered it an indispensable component in the design of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the core features of the thiazole ring that make it a cornerstone of modern drug discovery, offering insights into its structure-activity relationships, mechanistic actions, and applications across various disease areas. The thiazole nucleus is a fundamental part of some clinically applied anticancer drugs, such as dasatinib, dabrafenib, ixabepilone, patellamide A, and epothilone.[3]

Physicochemical and Structural Features: The Foundation of Versatility

The therapeutic success of thiazole-containing drugs is deeply rooted in the distinct physicochemical properties of the thiazole ring. Its aromatic nature, resulting from the delocalization of π-electrons, provides a stable and relatively planar core structure.[4][5] This aromaticity allows for various substitution patterns, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize interactions with biological targets.[6]

The presence of both a sulfur and a nitrogen atom imparts a unique electronic character to the ring. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, while the sulfur atom can participate in various non-covalent interactions.[7] Thiazole is a pale yellow liquid with a pyridine-like odor and is miscible with most organic solvents.[8]

Key Physicochemical Properties:

| Property | Significance in Drug Design |

| Aromaticity | Provides a stable, planar scaffold for substituent orientation. |

| Dipole Moment | Influences solubility and interactions with polar environments. |

| Hydrogen Bonding Capacity | The nitrogen atom acts as a hydrogen bond acceptor, crucial for target binding.[7] |

| Bioisosteric Potential | Can act as a bioisostere for other aromatic rings like phenyl, pyridine, or thiophene, allowing for scaffold hopping and property modulation.[9] |

| Metabolic Stability | The thiazole ring itself is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles. |

A Broad Spectrum of Biological Activities

The thiazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities. This has led to the development of thiazole-containing drugs for a multitude of therapeutic areas.[1][10]

Antimicrobial Agents

Thiazole derivatives have long been recognized for their potent antimicrobial properties.[11] They are effective against a range of pathogens, including bacteria and fungi.[12] The thiazole ring is a core component of some penicillins and is found in drugs like sulfathiazole.[2][8]

-

Antibacterial Activity: Thiazole-containing compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[13] For instance, certain 2,4-disubstituted thiazole derivatives have shown potent activity against Staphylococcus aureus and Bacillus subtilis.[1] The mechanism of action can vary, with some compounds inhibiting essential bacterial enzymes.[14]

-

Antifungal Activity: Several thiazole derivatives exhibit significant antifungal activity, comparable to or even exceeding that of established drugs like ketoconazole and fluconazole.[11] Ravuconazole is an example of a thiazole-containing antifungal agent.[11]

Anticancer Agents

The thiazole ring is a prominent feature in a number of successful anticancer drugs.[3][7] Thiazole-based compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[15][16][17]

-

Kinase Inhibition: Many thiazole derivatives act as potent inhibitors of protein kinases, which are often dysregulated in cancer.[18][19] Dasatinib, a thiazole-containing drug, is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[7][11]

-

Tubulin Polymerization Inhibition: Some thiazole-based compounds, like the epothilones, interfere with microtubule function, leading to cell cycle arrest and apoptosis.[3]

Anti-inflammatory Agents

Thiazole derivatives have also emerged as promising anti-inflammatory agents.[20] They can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[21] Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), features a thiazole moiety.[22]

Structure-Activity Relationships (SAR): Tailoring Activity Through Chemical Modification

The biological activity of thiazole derivatives can be significantly influenced by the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.[23][24]

For example, in a series of antimicrobial thiazoles, the introduction of specific substituents at the C2 and C4 positions was found to be critical for activity against certain bacterial strains.[1] Similarly, for anticancer thiazoles targeting kinases, the substituents are designed to fit into specific pockets of the enzyme's active site, enhancing binding affinity and selectivity.[15]

General SAR Observations for Thiazole Derivatives:

-

Position 2: Often a site for introducing groups that can interact with the target protein's active site.

-

Position 4: Substituents at this position can influence the overall shape and lipophilicity of the molecule.

-

Position 5: Modifications at this position can also impact biological activity and pharmacokinetic properties.

Experimental Protocols: Synthesis and Evaluation of Thiazole Derivatives

The synthesis and biological evaluation of thiazole-containing compounds are central to their development as therapeutic agents.

Hantzsch Thiazole Synthesis: A Classic and Versatile Method

The Hantzsch thiazole synthesis is a widely used and versatile method for constructing the thiazole ring. It involves the reaction of an α-haloketone with a thioamide.[14]

Step-by-Step Methodology:

-

Reactant Preparation: The α-haloketone and the thioamide are dissolved in a suitable solvent, typically ethanol or acetic acid.

-

Reaction: The mixture is heated under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of a non-solvent or by neutralization.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired thiazole derivative.

Caption: The Hantzsch synthesis workflow for thiazole derivatives.

In Vitro Antimicrobial Activity Assay (Microdilution Method)

To assess the antimicrobial potential of newly synthesized thiazole compounds, a microdilution assay is commonly employed to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth.

-

Serial Dilution: The thiazole compound is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This is often assessed by adding an indicator dye like resazurin.

Caption: Workflow for determining antimicrobial activity.

Future Perspectives and Conclusion

The thiazole ring continues to be a highly valuable scaffold in the quest for novel therapeutic agents. Ongoing research is focused on the design and synthesis of new thiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets for thiazole-based drugs and the use of computational methods to guide their design are also active areas of investigation.[16]

References

- Arora, P., et al. (2015). Synthesis and biological activities of thiazoles derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 124-131.

- Gomha, S. M., et al. (2017).

- El-Sayed, M. A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 21, 1-31.

- Kumar, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-25.

- Genc, B., et al. (2019). Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents.

- Singh, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22.

- El-Sayed, M. A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 21, 1-31.

- Kumar, P., & Kumar, R. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Current Topics in Medicinal Chemistry, 22(1), 1-2.

- Kumar, R., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181.

- Sharma, S., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure, 1301, 137350.

- Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(23), 8251.

- El-Sayed, M. A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 21, 1-31.

- Kumar, R., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181.

- Singh, S., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(9), 4565-4576.

- Chander, S., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016.

- Kumar, S., et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Pharmaceutical Research, 13(10), 1045-1054.

- Sharma, D., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8033.

- Yakan, H., et al. (2023). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 863-876.

- Crisan, O., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(21), 7309.

- Crisan, O., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(21), 7309.

- Kaur, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2603-2631.

- Asif, M. (2016). Thiazole in the targeted anticancer drug discovery. Journal of Chemical and Pharmaceutical Research, 8(8), 1-13.

- Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304.

- Sharma, P., et al. (2024). A review on thiazole based compounds & it's pharmacological activities. Journal of Drug Delivery and Therapeutics, 14(10-s), 1-15.

- Kumar, V., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.

- Al-Mokhtar, M. A., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Current Organic Synthesis, 20(1), 2-25.

- Kumar, A., et al. (2022). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 7(12), 10283-10294.

- Geronikaki, A., et al. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 25(11), 2535.

- Kumar, A., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega, 9(22), 24103-24114.

- Al-Ostath, A. I., et al. (2023). Thiazoles Derivatives Inhibitors of Phosphatidylinositol-3-Kinases. Molecules, 28(21), 7304.

- Singh, D., et al. (2023). Thiazole Ring: A Pharmacological Active Scaffold. Research Journal of Pharmacy and Technology, 16(10), 4981-4986.

- Kaur, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2603-2631.

- Sharma, S., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Haroun, M., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 25(24), 5906.

- Mathew, B., et al. (2025). Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships. ChemistrySelect, 10(44), e202503123.

- El-Naggar, M., et al. (2023). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Scientific Reports, 13(1), 1083.

- Asati, V., & Sharma, S. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Chemical Research, 5(2), 1-15.

- Wang, Y., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry, 15(2), 485-493.

- Sharma, A., & Kumar, R. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.

- Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(23), 8251.

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate: An Application Note and Detailed Protocol

Introduction: The Significance of Substituted Thiazoles in Medicinal Chemistry

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate is a key synthetic intermediate, providing a reactive handle for the introduction of diverse functionalities. The bromomethyl group at the 2-position is particularly valuable as it allows for facile nucleophilic substitution, enabling the construction of more complex molecules with potential therapeutic applications. This application note provides a comprehensive guide to the synthesis of this important building block, detailing a robust two-step protocol and the underlying chemical principles.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the thiazole core via the renowned Hantzsch thiazole synthesis to yield Ethyl 2-methyl-1,3-thiazole-4-carboxylate. This is followed by a selective free-radical bromination of the methyl group at the 2-position to afford the final product.

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate

The initial step of this synthesis employs the Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[1] In this protocol, we utilize ethyl bromopyruvate and thioacetamide.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic carbon of the ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl bromopyruvate | 195.03 | 10.0 g | 0.051 mol |

| Thioacetamide | 75.13 | 4.2 g | 0.056 mol |

| Ethanol | 46.07 | 100 mL | - |

| Sodium bicarbonate | 84.01 | 5.0 g | 0.060 mol |

| Ethyl acetate | 88.11 | As needed | - |

| Brine (sat. NaCl) | - | As needed | - |

| Anhydrous MgSO4 | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (4.2 g, 0.056 mol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the thioacetamide is completely dissolved.

-

Slowly add ethyl bromopyruvate (10.0 g, 0.051 mol) to the solution. An exotherm may be observed.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully add sodium bicarbonate (5.0 g, 0.060 mol) in small portions to neutralize the hydrobromic acid formed during the reaction. Effervescence will be observed.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate.

-

Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Wash the organic layer with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford Ethyl 2-methyl-1,3-thiazole-4-carboxylate as a solid.

Part 2: Synthesis of this compound

The second and final step is the selective bromination of the methyl group at the 2-position of the thiazole ring. This is achieved through a free-radical substitution reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Reaction Mechanism

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from the methyl group of the thiazole, forming a resonance-stabilized thiazolyl-methyl radical. This radical then reacts with NBS to form the desired brominated product and a succinimidyl radical, which continues the radical chain reaction.

Caption: Simplified mechanism of free-radical bromination with NBS.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | 171.21 | 5.0 g | 0.029 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 5.7 g | 0.032 mol |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.24 g | 0.0015 mol |

| Carbon tetrachloride (CCl4) | 153.82 | 100 mL | - |

| Saturated sodium thiosulfate solution | - | As needed | - |

| Brine (sat. NaCl) | - | As needed | - |

| Anhydrous Na2SO4 | 142.04 | As needed | - |

Procedure:

-

Caution: Carbon tetrachloride is a hazardous solvent. This reaction should be performed in a well-ventilated fume hood.

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-methyl-1,3-thiazole-4-carboxylate (5.0 g, 0.029 mol), N-bromosuccinimide (5.7 g, 0.032 mol), and carbon tetrachloride (100 mL).

-

Add the radical initiator, AIBN (0.24 g, 0.0015 mol), to the mixture.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The reaction can be monitored by the disappearance of the starting material using TLC (1:1 ethyl acetate/hexanes). The solid succinimide byproduct will float to the surface as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining bromine.

-

Wash the organic layer with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediate and the final product. For the final product, the appearance of a singlet corresponding to the -CH₂Br protons and the disappearance of the singlet for the -CH₃ protons are key diagnostic signals.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compounds.

-

Melting Point: The melting point of the purified product should be determined and compared to literature values.

Safety Precautions

-

Ethyl bromopyruvate is a lachrymator and should be handled with care in a fume hood.

-

N-Bromosuccinimide is an irritant and should be handled with gloves.

-

Carbon tetrachloride is toxic and a suspected carcinogen. All operations involving this solvent must be conducted in a well-ventilated fume hood.

-

AIBN is thermally unstable and can decompose violently if heated improperly.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. The Hantzsch thiazole synthesis offers an efficient route to the key intermediate, Ethyl 2-methyl-1,3-thiazole-4-carboxylate, which is then selectively brominated using NBS to yield the final product. This versatile building block can be utilized by researchers and drug development professionals for the synthesis of a wide range of novel thiazole-containing compounds with potential biological activities.

References

-

PrepChem. Synthesis of ethyl 2-trifluoromethyl-4-thiazolecarboxylate. [Link]

-

PrepChem. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

- Google Patents.

-

JOCPR. Synthesis of some novel thiazole deriva -. [Link]

- Google Patents.

-

Semantic Scholar. Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. [Link]

-

Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

-

OSTI.GOV. Course of bromination of thiazole and 2-methylthiazole (Journal Article). [Link]

Sources

Application Notes and Protocols: Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate in Medicinal Chemistry

Introduction: The Strategic Value of a Reactive Thiazole Scaffold

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its structure combines the privileged thiazole core—a motif present in numerous clinically approved drugs—with a highly reactive bromomethyl group.[1] This unique combination makes it an exceptionally versatile reagent for synthesizing complex molecular architectures and developing novel therapeutic agents.

The thiazole ring itself is a key pharmacophore, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2] The true synthetic power of this specific reagent, however, lies in the C2-bromomethyl substituent. The bromine atom, being an excellent leaving group, renders the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.[3] This reactivity allows for the straightforward introduction of the thiazole-4-carboxylate moiety into larger molecules, providing a reliable strategy for scaffold elaboration and structure-activity relationship (SAR) studies. This guide provides an in-depth look at its applications and detailed protocols for its use in a research setting.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 78502-71-3 | [4] |

| Molecular Formula | C₇H₈BrNO₂S | [5][6] |

| Molecular Weight | 250.11 g/mol | [5][6] |

| Appearance | Not specified, though related compounds are powders | [7] |

| Storage | 2-8°C | [4][6] |

Core Applications in Medicinal Chemistry

The primary utility of this compound is as an intermediate in the synthesis of more complex, biologically active compounds.[6] Its reactive handle enables medicinal chemists to rapidly generate libraries of analogues for screening and optimization.

A Versatile Electrophile for Nucleophilic Substitution Reactions

The cornerstone of this reagent's utility is its participation in nucleophilic substitution (S_N) reactions. The electron-withdrawing nature of the adjacent thiazole ring and the inherent stability of the bromide anion as a leaving group make the methylene carbon an ideal electrophilic site.[3] A wide variety of nucleophiles can be employed to displace the bromide, forming a new carbon-heteroatom or carbon-carbon bond. This reaction is fundamental to its application, as it allows for the covalent linkage of the thiazole scaffold to other fragments.[8]

Common Nucleophile Classes and Resulting Structures:

| Nucleophile Class | Reagent Example | Resulting Linkage | Product Class Example |

| O-Nucleophiles | Phenol, Alcohol | Ether | Aryl/Alkyl ethers |

| N-Nucleophiles | Amine, Aniline, Imidazole | Amine | Secondary/Tertiary amines |

| S-Nucleophiles | Thiol, Thiophenol | Thioether (Sulfide) | Aryl/Alkyl sulfides |

| P-Nucleophiles | Triphenylphosphine | Phosphonium salt | Wittig reagents precursors |